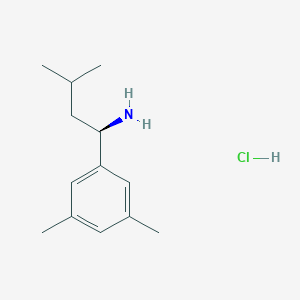
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group with two methyl substituents at the 3 and 5 positions, and an amine group attached to a butan-1-amine backbone with a methyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Bromination: : The starting material, 3,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Grignard Reaction: : The brominated compound is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding tertiary alcohol.
Reduction: : The tertiary alcohol is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Acidification: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of halogenated phenyl derivatives.
Scientific Research Applications
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: : It can be used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: : The compound may serve as a building block for the synthesis of biologically active molecules.
Industry: : It can be used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, as a chiral ligand in catalysis, it may influence the stereochemistry of the reaction by coordinating to the metal center and inducing asymmetry. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as (R)-1-(3,5-dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-dimethylphenyl)propan-1-amine hydrochloride These compounds differ in the length of their alkyl chains, which can affect their reactivity and applications
List of Similar Compounds
(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
(R)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
(R)-1-(3,5-Dimethylphenyl)butan-1-amine hydrochloride
Properties
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBWXOLMYFURS-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino}-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B8075712.png)
methylene]-5-oxo-3-pyrazolidinylidene]-, methyl ester](/img/structure/B8075719.png)
![methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride](/img/structure/B8075727.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)
![[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B8075750.png)
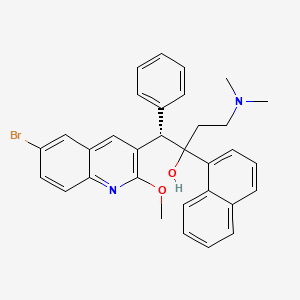
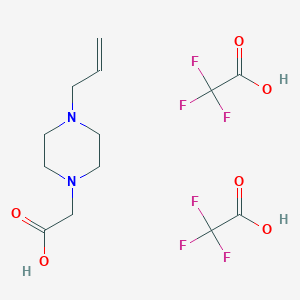
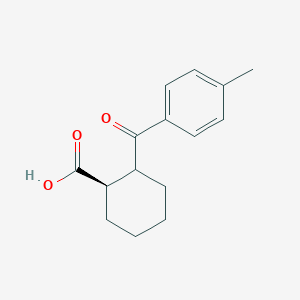
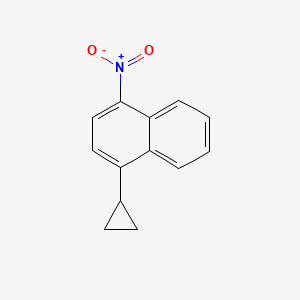

![5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8075797.png)
![Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate](/img/structure/B8075804.png)
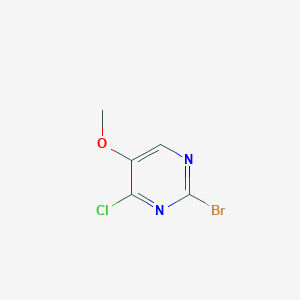
![ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8075818.png)
